molecular formula H2SO4<br>H2O4S B034762 Grossman's sealer CAS No. 100092-04-4

Grossman's sealer

Cat. No.: B034762
CAS No.: 100092-04-4
M. Wt: 98.08 g/mol
InChI Key: QAOWNCQODCNURD-UHFFFAOYSA-N
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Description

Polyglyceryl-3 caprate: is a versatile emulsifier and surfactant commonly used in the world of cosmetics and personal care. It typically appears as a pale to light yellow liquid with a mild odor. This compound plays a crucial role in skincare and hair care formulations, facilitating the blending of water and oil-based ingredients in products like creams, lotions, and shampoos . The chemical formula of Polyglyceryl-3 caprate is C19H38O8 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Polyglyceryl-3 caprate is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil. Typically, three glycerin molecules react with one molecule of capric acid to produce Polyglyceryl-3 caprate. The reaction is often catalyzed by acidic or basic conditions .

Industrial Production Methods: In industrial settings, the production of Polyglyceryl-3 caprate follows similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of reactors where glycerin and capric acid are mixed and heated in the presence of a catalyst. The resulting product is then purified through distillation or other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Polyglyceryl-3 caprate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under certain conditions, breaking down into its constituent glycerin and capric acid .

Common Reagents and Conditions:

    Esterification: Glycerin and capric acid in the presence of an acid or base catalyst.

    Hydrolysis: Water and an acid or base catalyst.

Major Products Formed:

Scientific Research Applications

Polyglyceryl-3 caprate finds diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Polyglyceryl-3 caprate exerts its effects primarily through its emulsifying and surfactant properties. It facilitates the blending of water and oil-based ingredients by reducing the surface tension between them. This action is achieved through the formation of micelles, where the hydrophobic tails of the compound interact with oil molecules, and the hydrophilic heads interact with water molecules. This results in a stable emulsion that enhances the texture and stability of formulations .

Comparison with Similar Compounds

  • Polyglyceryl-3 caprylate
  • Glyceryl stearate
  • Sorbitan stearate
  • Cetearyl alcohol

Comparison: Polyglyceryl-3 caprate is unique in its ability to provide a mild and non-irritating emulsification, making it suitable for sensitive skin. Compared to Polyglyceryl-3 caprylate, it has a slightly different fatty acid composition, which can influence its emulsifying properties and applications. Glyceryl stearate, Sorbitan stearate, and Cetearyl alcohol are also commonly used emulsifiers but may not offer the same level of mildness and multifunctionality as Polyglyceryl-3 caprate .

Properties

InChI

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWNCQODCNURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH2+]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7664-93-9, 14808-79-8
Record name Sulfuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7664-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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